molecular formula C12H17NO3 B5868876 ethyl [2-(4-methoxyphenyl)ethyl]carbamate

ethyl [2-(4-methoxyphenyl)ethyl]carbamate

Cat. No. B5868876
M. Wt: 223.27 g/mol
InChI Key: HEDHJBXQEVWAJZ-UHFFFAOYSA-N
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Description

Ethyl [2-(4-methoxyphenyl)ethyl]carbamate, also known as AChE inhibitor, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system.

Mechanism of Action

The mechanism of action of ethyl [2-(4-methoxyphenyl)ethyl]carbamate involves the inhibition of ethyl [2-(4-methoxyphenyl)ethyl]carbamate. ethyl [2-(4-methoxyphenyl)ethyl]carbamate is responsible for breaking down acetylcholine in the nervous system, which regulates the levels of this neurotransmitter. By inhibiting ethyl [2-(4-methoxyphenyl)ethyl]carbamate, ethyl [2-(4-methoxyphenyl)ethyl]carbamate can increase the levels of acetylcholine, leading to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl [2-(4-methoxyphenyl)ethyl]carbamate are primarily related to its inhibition of ethyl [2-(4-methoxyphenyl)ethyl]carbamate. By increasing the levels of acetylcholine in the nervous system, ethyl [2-(4-methoxyphenyl)ethyl]carbamate can lead to increased muscle contraction, improved memory and cognition, and other physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl [2-(4-methoxyphenyl)ethyl]carbamate in lab experiments is its potency as an ethyl [2-(4-methoxyphenyl)ethyl]carbamate inhibitor. This makes it a useful tool compound for studying the role of ethyl [2-(4-methoxyphenyl)ethyl]carbamate in the nervous system. However, one limitation of using ethyl [2-(4-methoxyphenyl)ethyl]carbamate is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.

Future Directions

For research involving ethyl [2-(4-methoxyphenyl)ethyl]carbamate include the development of new ethyl [2-(4-methoxyphenyl)ethyl]carbamate inhibitors, the use of ethyl [2-(4-methoxyphenyl)ethyl]carbamate in the treatment of neurological disorders, and further research into its safety and toxicity.

Synthesis Methods

Ethyl [2-(4-methoxyphenyl)ethyl]carbamate can be synthesized using a variety of methods, including the reaction of ethyl chloroformate with 4-methoxyphenethylamine. This reaction yields the intermediate ethyl [2-(4-methoxyphenyl)ethyl]carbamate, which can be further purified using chromatography. The purity of the final product can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Ethyl [2-(4-methoxyphenyl)ethyl]carbamate has been extensively studied for its potential use in scientific research. It is commonly used as a tool compound to study the role of ethyl [2-(4-methoxyphenyl)ethyl]carbamate in the nervous system. ethyl [2-(4-methoxyphenyl)ethyl]carbamate is an important enzyme that regulates the levels of acetylcholine, a neurotransmitter that is involved in a wide range of physiological processes, including muscle contraction, memory, and cognition. By inhibiting ethyl [2-(4-methoxyphenyl)ethyl]carbamate, ethyl [2-(4-methoxyphenyl)ethyl]carbamate can increase the levels of acetylcholine in the nervous system, which can lead to a variety of physiological effects.

properties

IUPAC Name

ethyl N-[2-(4-methoxyphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-16-12(14)13-9-8-10-4-6-11(15-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDHJBXQEVWAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [2-(4-methoxyphenyl)ethyl]carbamate

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